Tamoxifen and its derivative, 4-hydroxytamoxifen (OHT), are well-known for their role in the treatment of estrogen receptor-positive breast cancer. However, recent studies have expanded our understanding of these compounds, revealing that they also possess estrogen receptor-independent effects that could be beneficial in treating a variety of malignancies. This comprehensive analysis will delve into the mechanism of action of OHT and its applications across different fields, drawing on findings from recent research1234.
Applications in Various Fields
The research on OHT has led to a better understanding of its potential applications beyond breast cancer treatment. The ability of OHT to induce autophagic death in various cancer cell types suggests its use as a broader anticancer agent, particularly in tumors that are resistant to conventional therapies1. Its antioxidant properties and radical scavenging activity could be leveraged in the chemoprevention of breast cancer and potentially other oxidative stress-related diseases2. The restoration of E-cadherin function by OHT points to its possible role in preventing cancer metastasis and improving outcomes in invasive breast cancer3. Finally, the modulation of growth factor signaling by OHT could be explored for its therapeutic implications in diseases where growth factor signaling is dysregulated4.
Future Directions
Exploring its potential as a therapeutic agent in breast cancer. [] Further preclinical and clinical studies are needed to evaluate the safety and efficacy of (E)-4-Acetoxy Tamoxifen as a potential treatment option.
Developing novel derivatives with enhanced pharmacological properties. [] Modifying the molecular structure of (E)-4-Acetoxy Tamoxifen could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Investigating its impact on the tumor microenvironment. [] Understanding how (E)-4-Acetoxy Tamoxifen affects the complex interplay between tumor cells and surrounding stromal cells could provide new avenues for therapeutic intervention.
Related Compounds
Tamoxifen
Compound Description: Tamoxifen [(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1-butene] is a SERM that acts as an antagonist of the estrogen receptor in breast tissue, thereby inhibiting the growth of estrogen-dependent breast cancer cells. It is a prodrug that is metabolized by CYP2D6 and other enzymes to its active metabolites, including 4-hydroxytamoxifen and endoxifen. []
Relevance: Tamoxifen is the parent compound of (E)-4-Acetoxy Tamoxifen. (E)-4-Acetoxy Tamoxifen is formed by the acetylation of the 4-hydroxy group of 4-hydroxytamoxifen, which is itself a metabolite of Tamoxifen. []
4-Hydroxytamoxifen (4-OHT)
Compound Description: 4-Hydroxytamoxifen (4-OHT) is a major active metabolite of Tamoxifen. It is a more potent antiestrogen than Tamoxifen and is considered to be primarily responsible for the therapeutic effects of the drug. [, ] 4-OHT can be administered directly as a treatment for breast cancer, although it is more commonly given as Tamoxifen, which is then metabolized to 4-OHT in the body.
Relevance: 4-Hydroxytamoxifen is the direct precursor of (E)-4-Acetoxy Tamoxifen. (E)-4-Acetoxy Tamoxifen is formed by the acetylation of the 4-hydroxy group of 4-Hydroxytamoxifen. []
Endoxifen
Compound Description: Endoxifen is another major active metabolite of Tamoxifen, formed primarily by the action of CYP2D6. It is even more potent than 4-OHT and contributes significantly to the pharmacological effects of Tamoxifen. [, ]
Relevance: Endoxifen is a metabolite of Tamoxifen, along with (E)-4-Acetoxy Tamoxifen and 4-hydroxytamoxifen. All three compounds are triphenylethylene derivatives that share a similar core structure. []
N-Desmethyltamoxifen
Compound Description: N-Desmethyltamoxifen (NDM) is a metabolite of Tamoxifen that can be further metabolized to endoxifen by CYP2D6. It has some antiestrogenic activity but is less potent than 4-OHT and endoxifen. [, ] NDM also shows antibacterial activity against certain multidrug-resistant bacteria, such as Acinetobacter baumannii and Escherichia coli. []
Relevance: N-Desmethyltamoxifen is a metabolite of Tamoxifen, like (E)-4-Acetoxy Tamoxifen. Both are formed through metabolic transformations of the parent drug. []
Substituted Diphenylbenzocycloheptenes
Compound Description: These compounds are ring-fused analogues of Tamoxifen and its metabolites, designed to be nonisomerizable and thus avoid complications caused by isomerization of the double bond in the parent compound. They exhibit endocrinological properties similar to the corresponding derivatives of Tamoxifen, acting as either estrogens or antiestrogens depending on their specific structure. []
Relevance: Substituted Diphenylbenzocycloheptenes are structurally related to (E)-4-Acetoxy Tamoxifen as they belong to the same class of triarylethylene derivatives. They share the core structure of three phenyl rings linked to a central ethene moiety, but with the addition of a cycloheptene ring that restricts the conformation of the molecule. []
Compound Description: HPIMBD is a novel analog of Resveratrol (Res), a natural compound known for its anticancer activity. HPIMBD selectively inhibits the proliferation of breast cancer cells, both ER-positive and ER-negative. [] When combined with Tamoxifen, HPIMBD synergistically inhibits the growth of breast cancer cells by inducing apoptosis and autophagy and by suppressing the expression of ERα and oncogene c-Myc. [, ]
Relevance: While not directly related to the triphenylethylene structure of (E)-4-Acetoxy Tamoxifen, HPIMBD is relevant as it synergistically enhances the activity of Tamoxifen against breast cancer cells, including those that have developed resistance to Tamoxifen alone. [, ] This synergistic activity highlights the potential for combination therapies that target multiple pathways involved in breast cancer growth and survival.
Compound Description: TIMBD, similar to HPIMBD, is a novel analog of Resveratrol. It also selectively inhibits the proliferation of breast cancer cells and synergizes with Tamoxifen to enhance its growth inhibitory effects. [] The combination of TIMBD and Tamoxifen inhibits the colony-forming and spheroid-forming ability of cancer cells, further supporting its potential as a combination therapy. []
Relevance: TIMBD is relevant to (E)-4-Acetoxy Tamoxifen through its synergistic activity with Tamoxifen. Like HPIMBD, it represents a potential strategy to enhance the effectiveness of Tamoxifen treatment and overcome resistance. []
NCN-Pincer Platinum Tamoxifen Derivatives
Compound Description: These derivatives are synthesized by replacing one of the phenyl rings in Tamoxifen with an NCN-pincer platinum(II) complex. This modification aims to develop novel Tamoxifen-like compounds with potentially enhanced anticancer activity. [] These derivatives have been successfully synthesized and characterized, and their potential as anti-cancer agents is under investigation. []
Relevance: NCN-Pincer Platinum Tamoxifen Derivatives are directly structurally related to (E)-4-Acetoxy Tamoxifen as they are modified versions of Tamoxifen. They maintain the core structure of Tamoxifen but incorporate a platinum complex, potentially altering their biological activity and interactions with target molecules. []
Source and Classification
Chemical Name: (E)-4-Acetoxy Tamoxifen
CAS Number: 76117-70-9
Molecular Formula: C28H31NO3
Molecular Weight: 429.55 g/mol
(E)-4-Acetoxy Tamoxifen is classified under the category of triphenylethylenes, which are known for their estrogenic activity and are used in various therapeutic applications, especially in oncology. The compound is a derivative of Tamoxifen, which is extensively metabolized into several active metabolites, including 4-hydroxytamoxifen, known for its higher affinity for estrogen receptors.
Synthesis Analysis
The synthesis of (E)-4-Acetoxy Tamoxifen can be achieved through several methods, with one notable approach involving the following steps:
Starting Materials: The synthesis typically begins with commercially available precursors such as propiophenone and benzophenone derivatives.
Reactions:
A McMurry reductive coupling is often employed to form the triphenylethylene backbone.
Subsequent alkylation reactions yield a mixture of E/Z isomers of 4-hydroxytamoxifen.
The desired (E)-isomer can be isolated through chromatographic techniques or selective crystallization.
Yield and Conditions: The reactions are generally carried out at room temperature for extended periods (up to 24 hours) to ensure complete conversion and optimal yields.
Molecular Structure Analysis
The molecular structure of (E)-4-Acetoxy Tamoxifen features:
Core Structure: A triphenylethylene framework characterized by three phenyl rings connected by an ethylene bridge.
Functional Groups:
An acetoxy group (-OCOCH3) at the 4-position enhances solubility and modulates biological activity.
The presence of a nitrogen atom within the structure contributes to its pharmacological properties.
Structural Data
Bond Angles and Lengths: Detailed computational studies using molecular modeling techniques can provide insights into bond lengths and angles, which are crucial for understanding the compound's reactivity and binding interactions with estrogen receptors.
Chemical Reactions Analysis
(E)-4-Acetoxy Tamoxifen participates in various chemical reactions, primarily involving hydrolysis and metabolic transformations:
Hydrolysis: In aqueous environments, the acetoxy group can undergo hydrolysis to yield 4-hydroxytamoxifen, which is biologically active.
Metabolic Activation: The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of electrophilic species that may interact with DNA, resulting in potential genotoxic effects.
Reaction Parameters
Conditions: Hydrolysis reactions may require acidic or basic conditions to facilitate the cleavage of the acetoxy group.
Kinetics: Studies indicate that the rate of hydrolysis can vary significantly depending on solvent composition and pH.
Mechanism of Action
The mechanism of action for (E)-4-Acetoxy Tamoxifen primarily involves its interaction with estrogen receptors:
Binding Affinity: The acetoxy group enhances binding affinity to estrogen receptors compared to its parent compound, thereby modulating receptor activity.
Agonist/Antagonist Activity: Depending on the tissue type, (E)-4-Acetoxy Tamoxifen can act as an antagonist in breast tissue while exhibiting agonistic properties in bone tissue.
Metabolic Pathways: Upon administration, it is metabolized into active forms that exert their effects by altering gene expression related to cell proliferation and apoptosis.
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-4-Acetoxy Tamoxifen include:
Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
Stability: The compound exhibits stability under physiological conditions but may undergo isomerization or hydrolysis over time.
Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Relevant Data
Spectroscopic Data: Nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the molecular structure and confirm the presence of functional groups.
Applications
(E)-4-Acetoxy Tamoxifen has several significant applications:
Cancer Treatment: Primarily used in breast cancer therapy due to its ability to inhibit estrogen-mediated tumor growth.
Research Tool: Utilized in pharmacological studies to explore estrogen receptor interactions and develop new therapeutic agents.
Drug Development: Serves as a precursor or model compound for synthesizing novel tamoxifen analogs with improved efficacy or reduced side effects.
Future Directions
Continued research into (E)-4-Acetoxy Tamoxifen may focus on optimizing its pharmacokinetic properties, exploring combination therapies with other agents, and assessing its long-term safety profile in clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.